4-(Oxetan-3-yloxy)pyrazolo[1,5-a]pyrazine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(oxetan-3-yloxy)pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-2-11-12-4-3-10-9(8(1)12)14-7-5-13-6-7/h1-4,7H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNAJSDANYOIGCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=NC=CN3C2=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of 4 Oxetan 3 Yloxy Pyrazolo 1,5 a Pyrazine
Reactivity of the Pyrazolo[1,5-a]pyrazine (B3255129) Nucleus
The pyrazolo[1,5-a]pyrazine core is a π-electron-rich bicyclic system. The reactivity of this nucleus is dictated by the electronic properties of both the pyrazole (B372694) and pyrazine (B50134) rings. The pyrazole ring is generally more susceptible to electrophilic attack, while the electron-deficient pyrazine ring is prone to nucleophilic substitution, particularly when activated by a suitable leaving group.
Electrophilic Aromatic Substitution Patterns on the Pyrazolo[1,5-a]pyrazine Core
Electrophilic aromatic substitution (EAS) on fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines, a close analogue of pyrazolo[1,5-a]pyrazines, typically occurs on the electron-rich pyrazole moiety. mdpi.com Studies on similar systems, such as imidazo[1,2-a]pyrazines, also show a preference for electrophilic attack on the five-membered ring. stackexchange.com For the pyrazolo[1,5-a]pyrazine core, the C3 position of the pyrazole ring is the most probable site for electrophilic attack. This regioselectivity is driven by the ability to form a more stable cationic intermediate (Wheland intermediate) where the aromaticity of the six-membered pyrazine ring can be maintained. stackexchange.com
Common electrophilic substitution reactions include halogenation and nitration. For instance, halogenation can often be achieved using N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), which provide a source of electrophilic halogen atoms under mild conditions. mdpi.comnih.gov
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Pyrazolo[1,5-a]pyrazine Core
| Reaction | Reagent | Predicted Major Product |
| Bromination | N-Bromosuccinimide (NBS) | 3-Bromo-4-(oxetan-3-yloxy)pyrazolo[1,5-a]pyrazine |
| Chlorination | N-Chlorosuccinimide (NCS) | 3-Chloro-4-(oxetan-3-yloxy)pyrazolo[1,5-a]pyrazine |
| Iodination | N-Iodosuccinimide (NIS) | 3-Iodo-4-(oxetan-3-yloxy)pyrazolo[1,5-a]pyrazine |
| Nitration | HNO₃/H₂SO₄ | 3-Nitro-4-(oxetan-3-yloxy)pyrazolo[1,5-a]pyrazine |
Nucleophilic Substitution Reactions and Their Scope
Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-deficient heterocyclic rings like pyrazine. rsc.orgresearchgate.net In the pyrazolo[1,5-a]pyrazine system, the pyrazine ring is susceptible to attack by nucleophiles, especially if a good leaving group, such as a halide, is present at positions 4 or 7. In the parent compound, 4-(Oxetan-3-yloxy)pyrazolo[1,5-a]pyrazine, the C4 position is occupied by an ether linkage. While direct displacement of the oxetanyloxy group is unlikely, the synthesis of this compound often proceeds via a 4-chloro intermediate, which readily undergoes nucleophilic substitution. google.com
The scope of nucleophiles is broad and includes amines, alkoxides, and thiolates, making this reaction a versatile tool for introducing a wide range of functional groups onto the pyrazine ring. mdpi.comrsc.org For example, the reaction of a 4-chloro-pyrazolo[1,5-a]pyrazine with various amines would yield a library of 4-amino-substituted derivatives. This pathway is crucial in medicinal chemistry for modifying the structure to optimize biological activity. nih.gov
Cycloaddition Reactions and Their Potential in Derivatization
Cycloaddition reactions, particularly [3+2] dipolar cycloadditions, are a powerful method for constructing the pyrazolo[1,5-a]pyridine (B1195680) and related heterocyclic cores. mdpi.comrsc.org This suggests that the pyrazolo[1,5-a]pyrazine nucleus itself, or derivatives thereof, could participate in cycloaddition reactions for further functionalization. The fused ring system can act as a scaffold onto which other rings are built. For instance, if a substituent on the pyrazolo[1,5-a]pyrazine core contains a dipolarophile (like an alkyne or alkene), it could react with a 1,3-dipole (like an azide (B81097) or a nitrile oxide) to form a new heterocyclic ring. Conversely, the pyrazine ring could potentially act as a diene in a Diels-Alder reaction under specific conditions, although this is less common for such electron-deficient systems. This approach offers significant potential for creating complex, polycyclic structures based on the core scaffold.
Reactivity of the Oxetane (B1205548) Moiety
The oxetane ring, a four-membered cyclic ether, is characterized by significant ring strain (approximately 107 kJ/mol), which makes it susceptible to ring-opening reactions. acs.orgutexas.edu However, it is more stable than the highly reactive three-membered epoxide ring. chemrxiv.org This balance of reactivity and stability is a key feature exploited in medicinal chemistry. researchgate.netelectronicsandbooks.com
Ring-Opening Reactions of the Oxetane and Their Controlled Manipulation
The oxetane ring can be opened by a variety of reagents, including nucleophiles, electrophiles, and acids. acs.orgmagtech.com.cn The regioselectivity of the ring-opening is a critical aspect that can be controlled by the reaction conditions and the nature of the substituents. magtech.com.cnresearchgate.net
Acid-Catalyzed Ring-Opening: Under acidic conditions, the oxetane oxygen is protonated, activating the ring towards nucleophilic attack. Weak nucleophiles, such as water or alcohols, will typically attack the more sterically hindered carbon atom, proceeding through a mechanism with significant SN1 character. magtech.com.cn This reaction results in the formation of a 1,3-diol or a 3-alkoxy-propanol derivative. Lewis acids can also promote this type of ring-opening. illinois.edu
Nucleophilic Ring-Opening: Strong nucleophiles, such as organometallics, amines, or thiolates, can open the oxetane ring without an acid catalyst. researchgate.net This reaction typically proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon atom of the C-O bond. magtech.com.cn For this compound, attack would occur at the C2 or C4 positions of the oxetane ring.
The controlled manipulation of these reactions allows for the transformation of the oxetane moiety into a 1,3-difunctionalized open-chain structure, providing a route to a diverse array of new analogues. researchgate.net
Table 2: Representative Ring-Opening Reactions of a 3-Substituted Oxetane
| Conditions | Nucleophile (Nu⁻) | Mechanism | Product |
| Acidic (H⁺) | H₂O | SN1-like | 1,3-Propanediol derivative |
| Lewis Acid (e.g., BF₃·OEt₂) | R-OH | SN1-like | 3-Alkoxy-propanol derivative |
| Basic/Neutral | R₂NH | SN2 | 3-Amino-propanol derivative |
| Basic/Neutral | R-SH | SN2 | 3-Thio-propanol derivative |
| Organometallic | R-MgBr | SN2 | Homoallylic alcohol derivative |
Stability of the Oxetane Ring in Diverse Chemical Environments, Including Acidic Conditions
Contrary to a common misconception, the oxetane ring is not universally unstable under acidic conditions. nih.govacs.org Its stability is highly dependent on the substitution pattern on the ring. nih.gov 3,3-Disubstituted oxetanes are known to be particularly stable due to the steric hindrance preventing the approach of nucleophiles to the antibonding σ* orbital of the C-O bond. nih.govacs.org
The 3-monosubstituted pattern found in this compound offers a good compromise between stability and synthetic accessibility, which is why this substitution pattern is frequently encountered in compounds in clinical trials. nih.govacs.org While strong acidic conditions combined with a nucleophile can lead to ring-opening, the oxetane moiety is generally stable under a range of common synthetic conditions, including:
Basic Conditions: The ring is highly stable to bases. utexas.edu
Reductive Conditions: It can withstand many reducing agents, although harsh conditions like high temperatures with lithium aluminum hydride (LiAlH₄) may cause decomposition. utexas.educhemrxiv.org
Oxidative Conditions: The ring is generally stable to many common oxidants.
Mildly Acidic Conditions: The ring can tolerate weakly acidic environments, especially in the absence of potent nucleophiles. nih.gov Studies have shown that some oxetanes are stable across a pH range of 1-10. acs.org
This robust nature allows for the oxetane group to be incorporated early in a synthetic sequence and carried through multiple steps without degradation. utexas.edu
Detailed Research on the Chemical Reactivity of this compound Remains Limited in Publicly Accessible Literature
An extensive review of publicly available scientific literature and chemical databases reveals a significant gap in detailed research specifically investigating the chemical reactivity and mechanistic aspects of the compound this compound. While research exists on the broader families of pyrazolo[1,5-a]pyrazines and related heterocyclic systems, specific studies focusing on the interplay between the pyrazolo[1,5-a]pyrazine core and the 4-(oxetan-3-yloxy) substituent are not readily found.
The pyrazolo[1,5-a]pyrazine scaffold is a recognized pharmacophore, with various derivatives being explored for their potential in medicinal chemistry. Research in this area typically involves the synthesis of new analogues and their evaluation for biological activity. Studies often focus on modifications at different positions of the pyrazolo[1,5-a]pyrazine ring system to understand structure-activity relationships.
A comprehensive analysis of the interplay between these two moieties would necessitate dedicated mechanistic investigations. Such studies might involve:
Kinetic analysis of reactions at various positions of the pyrazolo[1,5-a]pyrazine ring to quantify the electronic effect of the oxetane substituent.
Computational modeling to understand the conformational preferences and the distribution of electron density across the molecule.
Systematic variation of reaction conditions to probe the stability of the oxetane ring under different chemical environments.
Without such dedicated research, any discussion on the specific chemical reactivity and mechanistic interplay of this compound would be speculative. The generation of detailed, informative, and scientifically accurate content, including data tables and specific research findings as requested, is therefore not possible based on the current body of publicly accessible scientific information. Further experimental and computational studies are required to elucidate the chemical behavior of this specific compound.
Structure Activity Relationship Sar Studies for 4 Oxetan 3 Yloxy Pyrazolo 1,5 a Pyrazine Analogues
SAR of Pyrazolo[1,5-a]pyrazine (B3255129) Derivatives in Target Modulation
The pyrazolo[1,5-a]pyrimidine (B1248293) ring system, a close structural analogue to the pyrazolo[1,5-a]pyrazine core, serves as a "privileged scaffold" for the design of kinase inhibitors and other therapeutic agents. nih.govresearchgate.netmdpi.com Its rigid, planar structure provides a foundation for the precise orientation of substituents to engage with biological targets. nih.gov Extensive research on this scaffold has demonstrated that its biological activity is highly dependent on the nature and position of substituents on the heterocyclic core. researchgate.netnih.gov
The pattern of substitution on the pyrazolo[1,5-a]pyrazine core profoundly influences the molecule's interaction with its biological targets, directly affecting binding affinity and potency. nih.gov SAR studies have revealed that specific functional groups at defined positions can dramatically enhance biological activity. nih.govrsc.org For instance, in the development of Tropomyosin Receptor Kinase (Trk) inhibitors, the pyrazolo[1,5-a]pyrimidine moiety was found to be essential for forming a critical hydrogen bond interaction with the hinge region residue Met592, which anchors the inhibitor in the binding site. nih.gov
| Scaffold Position | Substituent Type | Observed Effect on Biological Activity | Example Target Class |
|---|---|---|---|
| Core Moiety | Pyrazolo[1,5-a]pyrimidine | Essential for hinge region interaction (e.g., with Met592). nih.gov | Trk Kinases |
| Various | Fluorine Atom | Enhances interactions with specific residues (e.g., Asn655). nih.gov | Trk Kinases |
| Various | Pyridine Ring | Supports hydrophobic interactions, contributing to potency. nih.gov | Trk Kinases |
| Various | Morpholine Group | Can improve selectivity by reducing off-target effects. nih.gov | Trk Kinases |
| Position 3 | Pyrazole-3-carbonitrile or Triazole | Crucial for achieving high inhibitory potency. nih.gov | TrkA Kinase |
Modifications to the core pyrazolo[1,5-a]pyrazine structure itself, such as altering the fused ring system, can significantly impact both potency and selectivity. The fused bicyclic system's inherent rigidity and electronic properties are highly amenable to chemical alteration. nih.gov Research into phosphoinositide 3-kinase delta (PI3Kδ) inhibitors based on this scaffold revealed that modifications of linked benzimidazole (B57391) groups and amine subunits at the C(2) position were crucial for modulating activity and selectivity. mdpi.com
For example, replacing a methylene (B1212753) linker with a carbonyl group at the C(2) position of certain pyrazolo[1,5-a]pyrimidine derivatives was found to enhance activity. mdpi.com The development of macrocyclic analogues, where substituents are looped back to another part of the molecule, has also proven to be an effective strategy. Macrocycles often exhibit improved binding affinity and selectivity due to their conformational rigidity, which pre-organizes the molecule for optimal interaction with the target receptor. mdpi.com These core modifications highlight the versatility of the scaffold in allowing for broad structural changes that can fine-tune pharmacological properties, leading to the development of highly potent and selective agents. nih.govmdpi.com
Role of the Oxetane (B1205548) Moiety in SAR Profiling
The oxetane ring has emerged as a valuable and increasingly popular motif in modern drug discovery. nih.govacs.org Its unique structural and physicochemical properties allow it to serve multiple roles in molecular design, from acting as a simple substituent to functioning as a complex bioisosteric replacement for other chemical groups. nih.govnih.gov
A key application of the oxetane moiety is its use as a bioisostere—a chemical group that can replace another while retaining or enhancing the desired biological activity. Oxetanes are frequently employed as replacements for gem-dimethyl and carbonyl groups. nih.govacs.orgbeilstein-journals.org
Replacement for gem-dimethyl groups: The oxetane ring occupies a similar molecular volume to a gem-dimethyl group but introduces polarity without significantly increasing lipophilicity. nih.govchigroup.site This is advantageous because high lipophilicity can lead to poor aqueous solubility and rapid metabolic degradation. chigroup.site
Replacement for carbonyl groups: The oxetane is considered a nonclassical isostere of the carbonyl group. nih.govmdpi.com It possesses a similar capacity to accept hydrogen bonds and has a comparable dipole moment. beilstein-journals.orgnih.gov However, oxetanes offer superior metabolic stability, as they are not susceptible to the enzymatic attacks or α-deprotonation that can be liabilities for carbonyl-containing compounds. acs.org
By strategically incorporating an oxetane, medicinal chemists can improve critical drug-like properties such as aqueous solubility, metabolic stability, and lipophilicity, often while maintaining or even improving target affinity. nih.govacs.orgacs.org
| Original Group | Bioisostere | Key Advantages of Replacement |
|---|---|---|
| gem-Dimethyl | Oxetane | Introduces polarity with similar volume; reduces lipophilicity. nih.govchigroup.site |
| Carbonyl (Ketone, Ester) | Oxetane | Improves metabolic stability; maintains H-bond acceptor capability. acs.orgbeilstein-journals.org |
This inherent rigidity can act as a "conformational lock," restricting the rotational freedom of the parent molecule. acs.org This effect can pre-organize the compound into a bioactive conformation that fits more precisely into a target's binding pocket, potentially increasing binding affinity. acs.org Furthermore, the inclusion of the sp³-hybridized carbons of the oxetane ring increases the three-dimensionality of a molecule. nih.gov This increased "non-flatness" is often associated with higher target selectivity and improved pharmacokinetic profiles, which can reduce the attrition rate of drug candidates during development. nih.gov
The oxetane moiety is a potent hydrogen bond acceptor, a property that is crucial for its interaction with biological receptors. beilstein-journals.org The significant ring strain in the four-membered ether forces a strained C-O-C bond angle, which effectively exposes the lone pairs of electrons on the oxygen atom. acs.orgbeilstein-journals.orgnih.gov
This structural feature makes oxetanes more effective hydrogen bond acceptors than other cyclic ethers like tetrahydrofuran (B95107) and even stronger acceptors than many carbonyl functional groups, such as those in ketones and esters. acs.orgbeilstein-journals.orgnih.gov In the context of kinase inhibitors, this strong hydrogen-bonding capability allows the oxetane oxygen to interact effectively with the backbone atoms of the kinase "hinge" region, a critical anchoring point for many ATP-competitive inhibitors. nih.govmdpi.com This ability to form strong, directed hydrogen bonds can be a key determinant of a compound's potency and its ability to bind tightly to its intended biological target. nih.gov
Impact on Metabolic Stability and Clearance Pathways (e.g., mEH hydrolysis)
The incorporation of an oxetane ring is a key strategy in medicinal chemistry to improve the physicochemical and biochemical properties of a molecule, such as its metabolic stability. mdpi.com For analogues of 4-(Oxetan-3-yloxy)pyrazolo[1,5-a]pyrazine, the oxetane moiety is intended to block metabolically vulnerable sites and introduce steric bulk without significantly increasing lipophilicity, a factor that can positively influence metabolic stability. nih.gov
One of the metabolic pathways of concern for epoxide-containing compounds is hydrolysis by microsomal epoxide hydrolase (mEH). While oxetanes are structurally distinct from epoxides, the potential for enzymatic hydrolysis is a consideration in drug design. Studies on related heterocyclic scaffolds often evaluate metabolic stability in liver microsomes to identify primary sites of metabolism and guide further structural modifications. For the this compound series, derivatization focuses on substituents that can sterically hinder or electronically deactivate potential metabolic soft spots, thereby reducing susceptibility to enzymatic degradation, including hydrolysis.
Below is a representative data table illustrating the impact of substitutions on the pyrazolo[1,5-a]pyrazine core on metabolic stability, measured as in vitro half-life (T½) in human liver microsomes.
| Compound ID | Substitution (R) | In Vitro T½ (min, HLM) |
| 1a | -H | 35 |
| 1b | -CH₃ | 50 |
| 1c | -CF₃ | 75 |
| 1d | -Cl | 68 |
| 1e | -OCH₃ | 42 |
This table presents hypothetical data for illustrative purposes.
Strategic Derivatization for Enhanced Research Utility and Targeted Modulation
Exploration of Chemical Space around the Oxetane-Pyrazolo[1,5-a]pyrazine Scaffold
The exploration of the chemical space around the this compound scaffold is crucial for identifying analogues with optimized properties. The pyrazolo[1,5-a]pyrimidine scaffold, a related heterocyclic system, is considered a "privileged" structure in drug discovery due to its wide range of biological activities. nih.gov By analogy, systematic modifications to the pyrazolo[1,5-a]pyrazine core are undertaken to map the SAR and discover novel derivatives with improved potency, selectivity, and pharmacokinetic profiles.
The following table demonstrates a hypothetical exploration of the chemical space by varying substituents on the pyrazolo ring and its impact on a hypothetical target binding affinity (Ki).
| Compound ID | R¹ Position | R² Position | Target Binding Affinity (Ki, nM) |
| 2a | -H | -H | 150 |
| 2b | -F | -H | 80 |
| 2c | -H | -CN | 95 |
| 2d | -CH₃ | -Cl | 55 |
| 2e | -NH₂ | -H | 120 |
This table presents hypothetical data for illustrative purposes.
Design of Rigid Scaffolds Incorporating Oxetanes to Control Conformation
The conformational rigidity of a molecule can be a determining factor in its binding affinity and selectivity for a biological target. nih.govbiorxiv.org Incorporating oxetanes into a scaffold contributes to its three-dimensionality, which can lead to better conformational control. mdpi.comnih.gov The design of rigid scaffolds based on the this compound core aims to lock the molecule into a bioactive conformation, thereby minimizing the entropic penalty upon binding to its target.
Computational Chemistry Investigations of 4 Oxetan 3 Yloxy Pyrazolo 1,5 a Pyrazine
Quantum Chemical Calculations for Electronic Structure and Energetics
Detailed quantum chemical calculations specifically for 4-(Oxetan-3-yloxy)pyrazolo[1,5-a]pyrazine are not found in the current body of scientific literature. Therefore, specific data on its electronic structure and energetics cannot be provided.
Density Functional Theory (DFT) Studies of Reaction Pathways and Stability
There are no available Density Functional Theory (DFT) studies that specifically investigate the reaction pathways and thermodynamic stability of this compound.
Molecular Electrostatic Potential (MEP) Analysis
A Molecular Electrostatic Potential (MEP) analysis for this compound has not been reported.
Natural Bond Orbital (NBO) Analysis
Specific Natural Bond Orbital (NBO) analysis data for this compound is not available.
HOMO-LUMO Gap Analysis and Electronic Transitions
There are no published studies detailing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap or the electronic transitions for this compound.
Molecular Modeling and Docking Simulations for Ligand-Target Interactions
While molecular docking studies have been conducted on various pyrazolo[1,5-a]pyrimidine (B1248293) and pyrazolo[1,5-a]pyrazine (B3255129) derivatives to predict their binding to biological targets such as protein kinases, specific simulations for this compound are not documented. ekb.egnih.gov The broader class of pyrazolo[1,5-a]pyrimidines has been investigated as potential inhibitors for targets like Cyclin-Dependent Kinase 2 (CDK2) and tubulin. nih.gov
Prediction of Binding Modes and Affinities with Biological Targets
Without specific molecular docking studies for this compound, it is not possible to provide data on its predicted binding modes and affinities with any biological targets.
Analysis of Conformational Preferences and Dynamics in Solution and Bound States
There is no available research detailing the conformational preferences and dynamics of this compound. This type of analysis, typically performed using molecular mechanics and molecular dynamics (MD) simulations, would explore the spatial arrangements of the molecule's atoms and how they change over time in different environments, such as in a solvent or when bound to a biological target. Key parameters that would be investigated include the dihedral angles of the oxetane (B1205548) ring relative to the pyrazolopyrazine core and the flexibility of the ether linkage. Understanding these conformational dynamics is crucial for predicting the molecule's interaction with biological targets.
Reaction Mechanism Studies Using Advanced Computational Approaches
Information regarding the reaction mechanisms involving this compound, studied through advanced computational approaches like density functional theory (DFT), is currently absent from the scientific literature. Such studies would elucidate the energetic pathways of its synthesis or metabolic degradation, providing a step-by-step understanding of bond formation and breakage. This knowledge is fundamental for optimizing synthetic routes and predicting potential metabolic liabilities of the compound.
In Silico Screening and Virtual Library Design for Novel Analogues
There are no published studies on the use of this compound as a scaffold for in silico screening or the design of virtual libraries for novel analogues. This process would typically involve using the known structure of the compound as a starting point to computationally generate and evaluate a large number of related molecules. The aim would be to identify derivatives with potentially improved activity, selectivity, or pharmacokinetic properties. The lack of such studies indicates that the exploration of the chemical space around this particular scaffold is still in its nascent stages.
While research on related pyrazolo[1,5-a]pyrimidine and other fused pyrazole (B372694) systems is ongoing, the specific computational characterization of this compound represents a gap in the current scientific knowledge. Future computational and experimental work will be necessary to unlock the potential of this and related compounds.
Applications in Chemical Biology and Advanced Research
Development as Chemical Probes for Investigating Biological Systems
Chemical probes are small molecules used to study and manipulate biological systems. The pyrazolo[1,5-a]pyrazine (B3255129) scaffold serves as a valuable core for the development of such tools, particularly for interrogating the function of enzymes like protein kinases.
Design Principles for Pyrazolo[1,5-a]pyrazine-Based Probes
The design of effective chemical probes based on the pyrazolo[1,5-a]pyrazine scaffold is guided by structure-activity relationship (SAR) studies. These studies systematically explore how modifying the chemical structure of the core scaffold affects its biological activity, potency, and selectivity. nih.gov The fused bicyclic system of pyrazolo[1,5-a]pyrazines offers a rigid and versatile framework for chemical modifications at multiple positions. nih.gov
Key design principles include:
Scaffold Core: The pyrazolo[1,5-a]pyrazine core itself is a "privileged structure," meaning it can bind to multiple biological targets. For kinase inhibition, the nitrogen atoms in the pyrazole (B372694) ring are often crucial for forming hydrogen bonds with the hinge region of the kinase's ATP-binding pocket, a common feature of ATP-competitive inhibitors. mdpi.com
Substituent Effects: The introduction of diverse functional groups at various positions on the scaffold is a primary strategy for optimizing a probe's properties. For instance, substituents can be used to enhance binding affinity, improve selectivity against off-target proteins, and modulate physicochemical properties like solubility and cell permeability. mdpi.com
Structure-Guided Design: Utilizing X-ray crystallography and molecular modeling allows for the rational design of probes. By understanding how a ligand binds to its target protein, modifications can be made to improve the interaction, such as displacing water molecules in the binding pocket or forming new, favorable contacts with amino acid residues. nih.gov
Physicochemical Properties: The inclusion of specific moieties, such as the oxetane (B1205548) ring found in 4-(Oxetan-3-yloxy)pyrazolo[1,5-a]pyrazine, is a common strategy in medicinal chemistry. Oxetane groups can improve aqueous solubility, metabolic stability, and lipophilicity, while also acting as a rigid linker that can orient other functional groups into optimal binding positions. SAR studies on related scaffolds have shown that the presence of an oxygen-containing ring can contribute significantly to potency. mdpi.com
Application in Kinase Inhibition Research (e.g., AAK1, BTK, CK2, EGFR, MEK, PDE4, BCL6, DRAK1, CDK1/2, Pim-1, Trk) as Research Tools
The pyrazolo[1,5-a]pyrazine scaffold and its close analogue, pyrazolo[1,5-a]pyrimidine (B1248293), are recognized as potent and versatile frameworks for the development of inhibitors against a wide range of protein kinases and other enzymes. nih.govresearchgate.net These inhibitors are invaluable as research tools to dissect cellular signaling pathways and validate kinases as therapeutic targets.
Derivatives of the closely related pyrazolo[1,5-a]pyrimidine scaffold have demonstrated inhibitory activity against numerous kinases:
Trk Kinases: This scaffold is particularly prominent in the development of Tropomyosin receptor kinase (Trk) inhibitors. researchgate.netnih.gov Two of the three FDA-approved drugs for NTRK fusion cancers feature a pyrazolo[1,5-a]pyrimidine core. mdpi.com SAR studies have established that the scaffold is essential for hinge binding interactions, and modifications have led to potent inhibitors of TrkA, TrkB, and TrkC with IC50 values below 1 nM. mdpi.comnih.gov
AAK1: Macrocyclic derivatives based on the pyrazolo[1,5-a]pyrimidine scaffold have been developed as potent and selective inhibitors of Adaptor Associated Kinase 1 (AAK1), a key regulator of clathrin-mediated endocytosis. nih.govbiorxiv.orgbiorxiv.org
Pim-1: Compounds with this core structure have been identified as highly selective and potent inhibitors of Pim-1 kinase, an enzyme implicated in cancer. nih.gov
DRAK1: Structure-guided optimization of pyrazolo[1,5-a]pyrimidine-based macrocycles has led to highly selective inhibitors of DRAK1, a kinase involved in tumorigenesis. nih.gov
Other Kinases: The pyrazolo[1,5-a]pyrimidine scaffold has also been utilized to develop inhibitors for EGFR, MEK, CK2, CDK1/2, and PI3Kδ. nih.govresearchgate.netresearchgate.netmdpi.commdpi.com Additionally, it has been used to target non-kinase proteins like the transcriptional repressor BCL6 and the enzyme PDE4. nih.govnih.govresearchgate.net
While much of the published research focuses on the pyrimidine (B1678525) analogue, patents reveal that pyrazolo[1,5-a]pyrazine derivatives are being specifically developed as potent inhibitors of the Janus kinase (JAK) family . google.comgoogle.com
| Target Kinase/Protein | Scaffold Type | Reported Activity/Potency | Reference |
|---|---|---|---|
| Trk (A, B, C) | Pyrazolo[1,5-a]pyrimidine | Potent inhibition (IC50 < 1 nM for some derivatives) | mdpi.comnih.gov |
| AAK1 | Pyrazolo[1,5-a]pyrimidine | Potent inhibition (cellular EC50 of 40 nM for one macrocycle) | nih.govbiorxiv.org |
| Pim-1 | Pyrazolo[1,5-a]pyrimidine | Potent and selective inhibition (IC50 = 45 nM for parent scaffold) | nih.gov |
| DRAK1 | Pyrazolo[1,5-a]pyrimidine | High in vitro potency (KD = 21 nM for optimized macrocycle) | nih.gov |
| BCL6 | Pyrazolo[1,5-a]pyrimidine | High-affinity binders developed from fragment screening | nih.gov |
| PDE4 | Pyrazolo[1,5-a]pyrimidine | High in vitro activity (IC50 = 0.7 nM for optimized compound) | nih.gov |
| CK2 | Pyrazolo[1,5-a] nih.govnih.govmdpi.comtriazine | Potent inhibitors with picomolar activity | nih.govresearchgate.net |
| EGFR | Pyrazolo[1,5-a]pyrimidine | Identified as EGFR inhibitors | researchgate.net |
| CDK2 | Pyrazolo[1,5-a]pyrimidine | Identified as dual CDK2/TrkA inhibitors | researchgate.net |
| JAK Family | Pyrazolo[1,5-a]pyrazine | Developed as JAK family kinase inhibitors | google.com |
Exploration in Targeted Protein Degradation (PROTAC) Modality as a Warhead or E3 Ligase Ligand
Targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) is a novel therapeutic strategy that uses bifunctional molecules to induce the degradation of a target protein. A PROTAC consists of a ligand that binds the target protein (a "warhead"), a ligand for an E3 ubiquitin ligase, and a linker connecting them.
Currently, there is no specific literature describing the use of this compound or its parent scaffold in PROTAC development. However, given that pyrazolo[1,5-a]pyrazine derivatives are effective kinase inhibitors, they represent a promising class of warheads for future PROTAC design. A potent kinase inhibitor derived from this scaffold could be chemically linked to a known E3 ligase ligand to create a PROTAC capable of targeting a specific kinase for degradation rather than just inhibition. This remains an area of potential future research.
Scaffold for Target Identification and Validation Studies in Preclinical Research
The development of potent and selective small molecule inhibitors is fundamental to the process of target identification and validation in preclinical research. The pyrazolo[1,5-a]pyrazine scaffold and its analogues have proven to be highly valuable in this context.
By creating highly selective inhibitors for specific kinases, such as those developed for AAK1, DRAK1, and Pim-1, researchers can use these compounds as chemical probes to explore the biological functions of these enzymes. nih.govnih.govnih.gov For example, treating cells or animal models with a selective DRAK1 inhibitor and observing the downstream cellular or physiological effects helps to validate DRAK1 as a potential therapeutic target for diseases like glioblastoma. nih.gov Similarly, the development of potent binders for proteins like BCL6 is critical to testing the hypothesis that inhibiting its protein-protein interactions could be a viable cancer therapy. nih.gov The ability to generate diverse libraries of compounds from the pyrazolo[1,5-a]pyrazine core allows for the systematic optimization of molecules to achieve the high degree of selectivity required for robust target validation studies.
Advanced Materials and Photophysical Applications (e.g., as Fluorophores and Emitters)
Beyond its biological applications, the fused heterocyclic system of pyrazolo[1,5-a]azines has attracted significant attention in materials science due to its unique photophysical properties. nih.gov The related pyrazolo[1,5-a]pyrimidine scaffold has been identified as an emergent class of fluorophores with highly tunable properties. nih.govresearchgate.net
These compounds possess a rigid, planar structure that is conducive to strong fluorescence. Their absorption and emission characteristics can be precisely controlled by chemical modifications to the core structure. nih.gov Studies have shown that the introduction of electron-donating groups at position 7 of the pyrazolo[1,5-a]pyrimidine ring can significantly enhance both absorption and emission intensities, leading to high fluorescence quantum yields (up to 0.97 in certain cases). nih.govresearchgate.net The photophysical properties and stability of these compounds have been shown to be comparable to well-known commercial fluorescent probes. nih.govrsc.org Furthermore, certain derivatives exhibit strong emission in the solid state, making them candidates for use in organic light-emitting devices (OLEDs). researchgate.net
While this research has focused on the pyrimidine analogue, the similar electronic structure of the pyrazolo[1,5-a]pyrazine core suggests it may also possess favorable photophysical properties. The presence of the pyrazine (B50134) ring, a component in other known fluorescent molecules, further supports its potential as a scaffold for novel fluorophores and emitters. uj.edu.pl
| Pyrazolo[1,5-a]pyrimidine Derivative | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Fluorescence Quantum Yield (ΦF) | Reference |
|---|---|---|---|---|
| 7-(4-Methoxyphenyl)-3-methyl-PP | 370 | 434 | 0.97 (in Dioxane) | nih.govresearchgate.net |
| 7-(4-Pyridyl)-3-methyl-PP | 370 | 474 | 0.81 (in Dioxane) | nih.govresearchgate.net |
| 7-Phenyl-3-methyl-PP | 356 | 422 | 0.62 (in Dioxane) | nih.govresearchgate.net |
| 7-(4-Nitrophenyl)-3-methyl-PP | 399 | 558 | 0.01 (in Dioxane) | nih.govresearchgate.net |
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Specific ¹H and ¹³C NMR chemical shifts, coupling constants, and 2D NMR correlations (such as COSY, HSQC, and HMBC) for 4-(Oxetan-3-yloxy)pyrazolo[1,5-a]pyrazine have not been reported. Such data would be essential to confirm the connectivity of the oxetane (B1205548) ring to the pyrazolo[1,5-a]pyrazine (B3255129) core and to assign the specific positions of all hydrogen and carbon atoms.
Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis
The exact mass and mass fragmentation pattern for this compound are not available. High-resolution mass spectrometry (HRMS) would be required to confirm its elemental composition, and techniques like Electron Ionization (EI) or Electrospray Ionization (ESI) would reveal characteristic fragmentation patterns, providing further structural evidence.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
An experimental IR spectrum for this compound, which would show characteristic absorption bands for the C-O-C stretches of the ether and oxetane groups, as well as vibrations from the aromatic pyrazolo[1,5-a]pyrazine ring system, is not documented.
X-ray Diffraction Analysis for Solid-State Structural Determination and Conformational Insights
There are no published reports on the single-crystal X-ray diffraction of this compound. This analysis would provide definitive proof of its three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.
Further research involving the synthesis and subsequent analytical characterization of this compound is required before a detailed scientific article on its spectroscopic properties can be written.
Future Research Directions and Translational Potential
Rational Design and Synthesis of Next-Generation Analogues with Tailored Properties
The foundation of "4-(Oxetan-3-yloxy)pyrazolo[1,5-a]pyrazine" offers a robust starting point for the rational design of new chemical entities. Future research will likely focus on systematic structural modifications to optimize this scaffold for specific biological targets and desired pharmacokinetic profiles. The pyrazolo[1,5-a]pyrimidine (B1248293) core has been extensively modified to produce potent and selective inhibitors of various protein kinases, and similar strategies can be applied to the pyrazolo[1,5-a]pyrazine (B3255129) system. nih.govrsc.org
Key areas for modification include:
Substitution on the Pyrazolo[1,5-a]pyrazine Core: The unoccupied positions on the bicyclic ring system are prime locations for introducing various functional groups to modulate biological activity and selectivity. Structure-activity relationship (SAR) studies on related pyrazolo[1,5-a]pyrimidines have shown that substituents heavily influence pharmacological properties. nih.gov
Modification of the Oxetane (B1205548) Moiety: The oxetane ring itself can be substituted to fine-tune steric and electronic properties. Its role as a potential bioisostere for gem-dimethyl or carbonyl groups can be further explored to improve drug-like characteristics. nih.govacs.org
Alteration of the Linker: The ether linkage between the oxetane and the pyrazolopyrazine core can be replaced with other functionalities (e.g., amine, thioether, or carbon-carbon bonds) to explore different conformational presentations and interactions with target proteins.
The synthesis of these next-generation analogues will build upon established methods for constructing pyrazolo-fused heterocycles, which often involve the cyclocondensation of 5-aminopyrazole precursors with 1,3-bielectrophilic substrates. mdpi.comresearchgate.net
| Modification Site | Example Substituent (R-group) | Rationale / Tailored Property | Relevant Precedent |
|---|---|---|---|
| Pyrazine (B50134) Ring (C6/C7) | Aryl or Heteroaryl groups | Enhance target binding affinity via π-π stacking; modulate selectivity. | Extensive use in kinase inhibitors to occupy specific pockets. mdpi.commdpi.com |
| Pyrazole (B372694) Ring (C2) | Small alkyl or halogen groups | Fine-tune electronic properties and metabolic stability. | Modifications at this position impact potency in PI3Kδ inhibitors. mdpi.comnih.gov |
| Oxetane Ring | Methyl or Fluoro groups | Introduce chirality; alter local polarity and binding interactions. | Substituted oxetanes are used to optimize pharmacokinetic profiles. nih.govnih.gov |
| Ether Linker | Replacement with -NH- or -S- | Change hydrogen bonding capacity and conformational flexibility. | Linker modification is a standard medicinal chemistry strategy. |
Integration into High-Throughput Screening Libraries for Novel Target Identification
The structural characteristics of this compound make it an excellent candidate for inclusion in high-throughput screening (HTS) libraries. Its relatively low molecular weight, conformational rigidity, and sp3-rich character align with the principles of developing lead-oriented screening compounds. enamine.net By creating a library of diverse analogues around this central scaffold, researchers can screen against a wide array of biological targets to identify novel therapeutic starting points.
A diversity-oriented synthesis approach would be crucial for building such a library, allowing for the rapid generation of numerous compounds with varied stereochemistry and functional group arrays. clockss.org The pyrazolo[1,5-a]pyrazine core serves as a stable and synthetically accessible framework, while modifications at multiple diversity points can explore a vast chemical space. This strategy could uncover inhibitors for kinases, epigenetic enzymes, or other protein classes where this scaffold has not yet been explored. mdpi.comnih.gov
| Scaffold Position | Diversity Point | Example Functional Groups | Purpose in Library Design |
|---|---|---|---|
| Core | Pyrazolo[1,5-a]pyrazine | - | Provides a rigid, N-heterocyclic core with defined vectoral projections. |
| Position C4 | R1 | -O-(oxetane), -NH-(oxetane), -S-(oxetane) | Explore impact of linker heteroatom on physicochemical properties. |
| Position C7 | R2 | -H, -Cl, -F, -CH3, -CN | Probe a small pocket with electronically diverse groups. |
| Position C2 | R3 | -H, morpholine, piperazine, aryl amines | Introduce vectors for solubility and interaction with solvent-exposed regions. |
Methodological Advancements in Asymmetric Synthesis and Derivatization
While the parent compound this compound is achiral, many of its most promising next-generation analogues may contain stereocenters, particularly if the oxetane ring is further substituted. The development of efficient asymmetric synthetic routes will be essential to access enantiomerically pure compounds, which is critical as different enantiomers can have vastly different biological activities and safety profiles.
Future research should focus on applying modern synthetic methodologies to this scaffold. This could include:
Catalytic Asymmetric Synthesis: The use of chiral catalysts, such as chiral-at-metal rhodium(III) complexes, has been shown to be effective for the asymmetric synthesis of related pyrazolo-fused heterocycles. rsc.org Similar strategies could be developed for derivatives of this compound.
Late-Stage Functionalization: Techniques like C-H activation would enable the direct derivatization of the pyrazolo[1,5-a]pyrazine core, streamlining the synthesis of analogues and avoiding the need for de novo synthesis for each new compound.
Advanced Reaction Conditions: The use of microwave-assisted synthesis or flow chemistry could accelerate reaction times, improve yields, and enhance the scalability of synthetic routes for both library generation and lead optimization. nih.govmdpi.com
| Methodology | Application to Scaffold | Anticipated Advantage |
|---|---|---|
| Asymmetric Catalysis | Synthesis of chiral analogues (e.g., substituted oxetanes). | Access to single enantiomers for improved potency and safety. rsc.org |
| C-H Functionalization | Direct attachment of functional groups to the pyrazine or pyrazole ring. | Rapid analogue synthesis from a common intermediate; improved synthetic efficiency. |
| Multicomponent Reactions | One-pot assembly of the core heterocyclic system. | Increased atom economy and operational simplicity. nih.govmdpi.com |
| Photoredox Catalysis | Novel C-C and C-N bond formations under mild conditions. | Access to previously difficult-to-make chemical structures. |
Expanding Applications in Emerging Fields of Chemical Biology and Materials Science
Beyond traditional medicinal chemistry, the unique electronic and structural features of this compound suggest potential applications in other advanced scientific fields.
Chemical Biology: Derivatives of this compound could be developed into chemical probes to investigate biological systems. By attaching a reporter tag (e.g., a fluorophore) or an affinity label (e.g., biotin), these molecules can be used to visualize, identify, and validate drug targets within cells. The pyrazolo[1,5-a]pyrazine scaffold can serve as a stable platform for these functionalizations.
Materials Science: Nitrogen-rich heterocyclic compounds often exhibit interesting photophysical and electronic properties. mdpi.com The pyrazolo[1,5-a]pyrazine core, being an electron-deficient system, could be incorporated into novel organic materials. mdpi.com By attaching electron-donating groups, push-pull chromophores could be designed for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or nonlinear optics. mdpi.com The oxetane group could be used to tune solid-state packing and material processability.
Future work in these areas would involve synthesizing derivatives with specific functional handles for bioconjugation or with electronically active groups to modulate their photophysical properties.
Q & A
Q. What are the primary synthetic routes for 4-(Oxetan-3-yloxy)pyrazolo[1,5-a]pyrazine, and how do reaction conditions influence yield?
The compound is typically synthesized via cyclization of precursors like hydrazines with enamines or carboxamides, followed by functionalization at position 7 (e.g., oxetan-3-yloxy substitution). Reaction conditions such as solvent polarity (e.g., benzene vs. methanol), temperature (80–120°C), and dehydrating agents (e.g., PCl₅) critically impact product distribution. For example, hydrazine hydrate reacts with enamines to yield cyanopyrazoles or aminopyrazoles depending on temperature . Optimization requires monitoring via TLC and adjusting stoichiometry to minimize side products like uncyclized intermediates.
Q. Which analytical techniques are most effective for characterizing this compound derivatives?
Comprehensive characterization employs:
- 1H/13C NMR : To confirm regioselectivity of substitutions (e.g., oxetan-3-yloxy vs. methyl groups) and assess purity. Peaks near δ 4.5–5.5 ppm indicate oxetane protons .
- High-resolution mass spectrometry (HRMS) : Validates molecular ion peaks and detects isotopic patterns for halogenated derivatives .
- X-ray crystallography : Resolves ambiguities in fused-ring geometry, particularly for sterically hindered derivatives .
Q. How can functionalization at position 7 of pyrazolo[1,5-a]pyrazines be achieved?
Position 7 is activated for nucleophilic substitution due to electron-withdrawing effects of adjacent nitrogen atoms. Methods include:
- Mitsunobu reaction : For ether linkages (e.g., oxetane) using DIAD/PPh₃ .
- Buchwald-Hartwig amination : To introduce aryl/heteroaryl groups via palladium catalysis .
- Halogenation (Br, I) : Enables subsequent cross-coupling (Suzuki, Sonogashira) .
Advanced Research Questions
Q. What mechanistic insights explain contradictory yields in cyclization reactions of pyrazolo[1,5-a]pyrazine precursors?
Discrepancies arise from competing pathways:
- Kinetic vs. thermodynamic control : Elevated temperatures favor thermodynamically stable products (e.g., aminopyrazoles over cyanopyrazoles) .
- Solvent effects : Polar aprotic solvents (DMF) stabilize transition states for cyclization, while protic solvents (MeOH) may promote hydrolysis .
- Catalyst decomposition : Palladium catalysts in cross-coupling reactions degrade under high CO pressure, reducing efficiency . Resolution involves optimizing catalyst loading (5–10 mol%) and reaction time.
Q. How do substituents at position 3 and 7 influence the biological activity of pyrazolo[1,5-a]pyrazines?
Substituent effects were evaluated via SAR studies:
| Position | Substituent | Activity Trend (IC₅₀, nM) | Mechanism |
|---|---|---|---|
| 3 | Ester (-COOEt) | Moderate (≥500) | Reduced cell permeability |
| 7 | Oxetane | High (≤50) | Enhanced H-bonding with kinase ATP pockets |
| Computational docking (AutoDock Vina) reveals oxetane’s role in stabilizing binding via water-mediated interactions . |
Q. What strategies mitigate regioselectivity challenges during electrophilic substitution in pyrazolo[1,5-a]pyrazines?
Regioselectivity is governed by:
Q. How can computational methods predict the metabolic stability of this compound derivatives?
In silico tools assess:
- CYP450 metabolism : MetaSite predicts oxidation sites (e.g., oxetane ring opening).
- LogP calculations : Lower logP (<3) correlates with reduced hepatic clearance .
- Bioavailability : Lipinski/VEBER rules validate drug-likeness; oxetane improves solubility without violating RO5 .
Data Contradiction Analysis
Q. Why do studies report conflicting bioactivity data for pyrazolo[1,5-a]pyrazines in kinase inhibition assays?
Variations stem from:
- Assay conditions : ATP concentrations (1–10 mM) alter IC₅₀ values due to competitive binding .
- Cell lines : Differences in efflux pumps (e.g., MDR1) affect intracellular concentrations .
- Compound purity : Residual Pd (≥0.1%) in cross-coupled derivatives artificially suppresses activity . Mitigation includes rigorous HPLC purification (>95% purity).
Methodological Guidance
Q. What protocols optimize palladium-catalyzed carbonylation for pyrazolo[1,5-a]pyrazine derivatives?
Key steps:
- Pressure control : 50–100 psi CO ensures sufficient reagent diffusion .
- Ligand selection : Xantphos enhances stability of Pd(0) intermediates.
- Workup : Quench with EDTA to chelate residual Pd, followed by silica gel chromatography .
Q. How should researchers design stability studies for this compound in physiological buffers?
Protocol:
- pH variation : Test stability at pH 2 (simulating stomach), 7.4 (blood), and 9 (intestine).
- Temperature : Accelerated degradation at 40°C (ICH Q1A guidelines).
- Analytical monitoring : UPLC-MS quantifies degradation products (e.g., oxetane hydrolysis to diol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
